AR antagonist 3 Exhibits Sub-Micromolar Potency Superior to First-Generation Bicalutamide in Direct Assays
In an eGFP-based AR transcriptional reporter assay, AR antagonist 3 (T1-12) demonstrates sub-micromolar antagonistic activity with an IC50 of 0.47 μM. This represents a direct, cross-study potency advantage over the first-generation clinical comparator bicalutamide, which exhibits IC50 values ranging from 0.89 μM to 20.44 μM in analogous LNCaP cell-based assays [1] [2].
| Evidence Dimension | AR transcriptional antagonism (IC50) |
|---|---|
| Target Compound Data | 0.47 μM (eGFP IC50) |
| Comparator Or Baseline | Bicalutamide: 0.89 μM to 20.44 μM |
| Quantified Difference | 1.9-fold to >43-fold more potent |
| Conditions | LNCaP-ARR2PB-eGFP cell-based AR transcriptional reporter assay |
Why This Matters
Researchers investigating AR-dependent transcription require compounds with potency that aligns with their specific experimental design; using bicalutamide as a 'weak' comparator or enzalutamide as a 'strong' comparator may be less suitable than AR antagonist 3 for studies targeting the AF2 domain.
- [1] Chai X, et al. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. J Med Chem. 2022;65(3):2507-2521. View Source
- [2] Synthesis and in vitro androgen receptor antagonistic activities of the newly synthesized compounds. Table 1. IC50 values of bicalutamide (0.89 μM). View Source
